molecular formula C14H18ClF2NO2 B13262153 Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13262153
M. Wt: 305.75 g/mol
InChI Key: NUJIRRHTZVSJFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common method involves the reaction of benzylamine with difluoromethyl ketone to form the intermediate, which is then cyclized to form the pyrrolidine ring . The final step involves esterification and hydrochloride salt formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 1-benzyl-4-(chloromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications .

Biological Activity

Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.

Structural Overview

The compound features a pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle, along with a benzyl group and a difluoromethyl substituent . This structure contributes to its reactivity and biological properties. The hydrochloride form enhances solubility, making it suitable for various applications in pharmacology and medicinal chemistry .

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit several pharmacological activities:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Cytotoxic Effects : Some studies suggest cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.

Comparative Studies

To better understand the unique characteristics of this compound, comparisons with structurally similar compounds have been conducted. The following table summarizes key features of selected related compounds:

Compound NameMolecular FormulaUnique Features
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylateC13H16ClF2NO2Stereochemistry affecting biological activity
Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylateC14H18ClF2NO2Shorter carbon chain; different ester group
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acidC13H16ClF3NO2Contains trifluoromethyl instead of difluoromethyl

These comparisons highlight how variations in substituents and stereochemistry influence the chemical behavior and biological activity of these compounds .

Case Studies and Research Findings

Research into the biological activity of this compound has included in vitro and in vivo studies:

  • In Vitro Studies : Laboratory tests have demonstrated the compound's ability to inhibit growth in various bacterial strains. For example, it exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • In Vivo Efficacy : Animal models have been used to evaluate the pharmacokinetics and therapeutic potential of the compound. Initial results suggest favorable absorption and distribution characteristics, although further studies are needed to assess long-term effects and safety profiles .

Properties

Molecular Formula

C14H18ClF2NO2

Molecular Weight

305.75 g/mol

IUPAC Name

methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H

InChI Key

NUJIRRHTZVSJFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

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